Thiophene
Overview
Description
Thiophene is a heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom. It is a key building block in organic chemistry and materials science due to its aromatic stability and ability to undergo various chemical reactions. Thiophene derivatives are prevalent in natural and synthetic compounds, exhibiting a wide range of bioactivities and applications, including in medicinal chemistry, agrochemicals, dyes, and organic materials, particularly for their electronic properties (Xuan, 2020).
Synthesis Analysis
The synthesis of thiophene derivatives has been a subject of considerable interest, with established methods such as the Gewald and Fiesselmann methods undergoing modifications and improvements. Recent advancements have introduced novel synthetic approaches, utilizing diverse catalysts and sometimes exploring reaction mechanisms. The drive for more efficient, versatile, and environmentally friendly procedures for thiophene synthesis underscores the ongoing innovation in this area (Xuan, 2020).
Molecular Structure Analysis
Thiophene's structure grants it unique optical and electronic properties, making it a valuable component in organic semiconductors, such as those used in field-effect transistors, solar cells, and light-emitting diodes. The ease of synthesis and reaction selectivity of thiophene oligomers and polymers further contribute to its significance in developing advanced materials (Gendron & Vamvounis, 2015).
Chemical Reactions and Properties
Thiophene undergoes various chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and others, leading to a plethora of derivatives. These reactions are pivotal for designing and preparing complex molecular architectures, offering a stepping-stone towards the next generation of materials in photonics and electronics (Gendron & Vamvounis, 2015).
Physical Properties Analysis
Thiophene and its derivatives exhibit distinctive physical properties due to their heterocyclic structure. These properties include boiling points, melting points, and solubilities that are influenced by the nature of substitutions on the thiophene ring. Such attributes are critical in determining the suitability of thiophene derivatives for specific applications, including their use in organic electronic devices.
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity, stability, and electronic characteristics, are directly influenced by the presence of the sulfur atom within the aromatic ring. This imparts thiophene derivatives with a unique set of chemical behaviors, enabling their widespread application in various fields, from pharmaceuticals to materials science (Xuan, 2020).
Safety And Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .
properties
IUPAC Name |
thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S, Array | |
Record name | THIOPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4632 | |
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Record name | THIOPHENE | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4 | |
Record name | Thiophene, dimer | |
Source | CAS Common Chemistry | |
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Record name | Thiophene, hexamer | |
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Record name | Polythiophene | |
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Record name | Thiophene, pentamer | |
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Record name | Thiophene, tetramer | |
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Record name | Thiophene, trimer | |
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DSSTOX Substance ID |
DTXSID8026145 | |
Record name | Thiophene | |
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Molecular Weight |
84.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | THIOPHENE | |
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Record name | Thiophene | |
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Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
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Record name | THIOPHENE | |
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Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C | |
Record name | THIOPHENE | |
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Record name | THIOPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
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Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
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Record name | THIOPHENE | |
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Flash Point |
30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C | |
Record name | THIOPHENE | |
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URL | https://cameochemicals.noaa.gov/chemical/4632 | |
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Record name | THIOPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
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Record name | THIOPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none | |
Record name | THIOPHENE | |
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Record name | THIOPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
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Density |
1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06 | |
Record name | THIOPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIOPHENE | |
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Vapor Density |
2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9 | |
Record name | THIOPHENE | |
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Record name | THIOPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIOPHENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
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Vapor Pressure |
20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3 | |
Record name | THIOPHENE | |
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URL | https://cameochemicals.noaa.gov/chemical/4632 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiophene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Thiophene | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
110-02-1 | |
Record name | THIOPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4632 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiophene | |
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Record name | Thiophene | |
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Record name | THIOPHENE | |
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Record name | Thiophene | |
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Record name | Thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |
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Record name | Thiophene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMB37IQ40B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THIOPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C | |
Record name | THIOPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4632 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIOPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.